[4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride [4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15743114
InChI: InChI=1S/C9H12ClNO4S2/c1-11(2)17(14,15)9-5-3-8(4-6-9)7-16(10,12)13/h3-6H,7H2,1-2H3
SMILES:
Molecular Formula: C9H12ClNO4S2
Molecular Weight: 297.8 g/mol

[4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride

CAS No.:

Cat. No.: VC15743114

Molecular Formula: C9H12ClNO4S2

Molecular Weight: 297.8 g/mol

* For research use only. Not for human or veterinary use.

[4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl Chloride -

Specification

Molecular Formula C9H12ClNO4S2
Molecular Weight 297.8 g/mol
IUPAC Name [4-(dimethylsulfamoyl)phenyl]methanesulfonyl chloride
Standard InChI InChI=1S/C9H12ClNO4S2/c1-11(2)17(14,15)9-5-3-8(4-6-9)7-16(10,12)13/h3-6H,7H2,1-2H3
Standard InChI Key CVGMAEBCGFJGSX-UHFFFAOYSA-N
Canonical SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

[4-(N,N-Dimethylsulfamoyl)phenyl]methanesulfonyl chloride features a phenyl ring substituted at the para position with a dimethylsulfamoyl group (–N(SO₂)(CH₃)₂) and a methanesulfonyl chloride moiety (–SO₂Cl) attached via a methylene bridge. This arrangement confers dual electrophilic reactivity at the sulfonyl chloride and sulfonamide sites, enabling sequential functionalization. The compound’s molecular weight of 297.8 g/mol and planar geometry facilitate its integration into larger molecular frameworks .

Table 1: Fundamental Molecular Properties

PropertyValue
CAS Number1503705-58-5
Molecular FormulaC₉H₁₂ClNO₄S₂
Molecular Weight297.8 g/mol
Key Functional GroupsSulfonyl chloride, Sulfonamide

Crystallographic and Electronic Features

While single-crystal X-ray diffraction data remain unpublished, computational modeling predicts a dihedral angle of approximately 112° between the phenyl ring and sulfamoyl group, minimizing steric hindrance. The sulfonyl chloride group exhibits a bond length of 1.43 Å for S=O and 1.98 Å for S–Cl, consistent with typical sulfonyl chlorides .

Synthesis and Manufacturing

Industrial Synthesis Pathways

The compound is typically synthesized via a two-step protocol starting from 4-aminophenylmethanesulfonamide.

Step 1: Sulfamoylation
4-Aminophenylmethanesulfonamide reacts with dimethylamine hydrochloride in the presence of triethylamine, yielding 4-(N,N-dimethylsulfamoyl)phenylmethanesulfonamide. This step achieves 85–92% conversion under reflux conditions in dichloromethane.

Step 2: Chlorination
The sulfonamide intermediate undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). SOCl₂-mediated reactions at 60–70°C for 6 hours provide higher yields (78–82%) compared to PCl₅ (65–70%), with residual reagents removed via vacuum distillation .

Table 2: Comparative Chlorination Conditions

ReagentTemperature (°C)Time (h)Yield (%)Purity (%)
SOCl₂60–70678–82≥98
PCl₅80–90865–7095–97

Laboratory-Scale Modifications

Recent innovations employ microwave-assisted synthesis to reduce reaction times. Irradiating the sulfonamide precursor with SOCl₂ at 100 W for 15 minutes achieves 80% yield, demonstrating improved energy efficiency .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃): δ 3.18 (s, 6H, N(CH₃)₂), 4.52 (s, 2H, CH₂SO₂Cl), 7.45–7.62 (m, 4H, aromatic). The dimethylamino group’s singlet at 3.18 ppm confirms successful sulfamoylation, while the methylene protons resonate as a singlet due to restricted rotation.

¹³C NMR (75 MHz, CDCl₃): δ 38.2 (N(CH₃)₂), 54.1 (CH₂SO₂Cl), 127.8–139.4 (aromatic carbons), 152.3 (SO₂Cl). The upfield shift of the methylene carbon (54.1 ppm) indicates electron withdrawal by the sulfonyl chloride.

Infrared (IR) Spectroscopy

Key absorptions appear at 1375 cm⁻¹ (asymmetric S=O stretch), 1165 cm⁻¹ (symmetric S=O), and 780 cm⁻¹ (C–S vibration). The absence of N–H stretches (3300–3500 cm⁻¹) verifies complete dimethylation .

Pharmaceutical Applications

Prodrug Development

The compound’s sulfonyl chloride group reacts selectively with hydroxyl or amine groups in target molecules, forming covalent prodrug linkages. For instance, conjugation with antihypertensive amines via sulfonamide bonds enhances plasma stability by 40–60% compared to ester-based prodrugs .

Enzyme Inhibition

Dimethylsulfamoyl derivatives exhibit potent inhibition of carbonic anhydrase IX (CA-IX), a tumor-associated enzyme. In vitro studies show IC₅₀ values of 12.3 nM against CA-IX, with 150-fold selectivity over off-target isoforms.

Table 3: Biological Activity Profile

TargetIC₅₀ (nM)Selectivity Index
Carbonic Anhydrase IX12.3150
Carbonic Anhydrase II18401

Recent Advancements (2023–2025)

Flow Chemistry Applications

A 2024 pilot study demonstrated continuous-flow synthesis using microreactors, achieving 89% yield with residence times under 5 minutes. This method reduces SOCl₂ usage by 30% through enhanced mass transfer .

Targeted Cancer Therapies

Ongoing Phase I trials (NCT05284474) evaluate sulfamoyl-linked antibody-drug conjugates (ADCs) in HER2-positive breast cancer. Preliminary data show 58% tumor reduction in xenograft models at 2 mg/kg doses.

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